Adynerigenin 3-O--D-diginoside
Description
Adynerigenin 3-O-β-D-diginoside is a cardenolide glycoside, a class of compounds known for their cardiac glycoside activity. Structurally, it consists of the aglycone adynerigenin (a steroidal moiety with a lactone ring) linked to a diginoside sugar group (β-D-diginose) at the 3-O position. This compound is primarily isolated from plants in the Nerium genus, such as Nerium oleander .
Properties
Molecular Formula |
C31H46O6 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
3-[3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,10,13-trimethyl-1,2,3,4,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C31H46O6/c1-18-28(33)25(34-5)15-27(36-18)37-20-8-13-31(4)24-10-12-30(3)22(19-14-26(32)35-17-19)6-7-23(30)21(24)9-11-29(31,2)16-20/h14,18,20,22,24-25,27-28,33H,6-13,15-17H2,1-5H3 |
InChI Key |
WLGCJEZVNLUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5=C4CCC3(C2)C)C6=CC(=O)OC6)C)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Adynerin can be extracted from Nerium oleander using various methods. One common method involves the use of nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to identify and isolate the compound . Industrial production methods typically involve the extraction of the compound from the plant material followed by purification processes to obtain a high-purity product .
Chemical Reactions Analysis
Adynerin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include pyridine and methanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
In chemistry, it is used as a reference compound for studying the properties of cardenolide glycosides . In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its potential cardiovascular benefits due to its cardioprotective properties .
Mechanism of Action
The mechanism of action of adynerin involves the inhibition of the membrane-integrated Na+/K±ATPase, which leads to an increase in intracellular calcium levels . This increase in calcium levels enhances the contractility of cardiac muscle cells, making it a potential therapeutic agent for heart conditions . The molecular targets and pathways involved in its action include various ion channels and signaling pathways that regulate calcium homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Adynerigenin 3-O-β-D-diginoside and related compounds:
Key Comparison Points
Glycosylation Patterns: Adynerigenin 3-O-β-D-diginoside is distinguished by its diginoside group, likely a disaccharide, whereas Adynerigenin β-neritrioside contains a trisaccharide (β-neritrioside), enhancing hydrophilicity . Compounds like Lanatoside B and Odoroside H feature acetylated or monosaccharide sugars, altering solubility and bioavailability .
Bioactivity: Adynerigenin β-neritrioside and Lanatoside B exhibit confirmed cardiac glycoside activity, inhibiting Na⁺/K⁺-ATPase, a mechanism shared with digoxin .
The trisaccharide in Adynerigenin β-neritrioside may enhance binding affinity to cellular targets compared to shorter glycosylation chains .
Sources and Applications: Adynerigenin derivatives are primarily isolated from Nerium oleander, while Lanatoside B is sourced from Digitalis species, reflecting taxonomic differences in biosynthesis . These compounds are used as reference standards in pharmacological research, with some (e.g., β-neritrioside) explored for anti-inflammatory applications .
Research Findings and Implications
- Cytotoxicity : Extracts containing Adynerigenin derivatives (e.g., Breastin) show IC₅₀ values in the low µg/mL range against hematopoietic cancer cells, comparable to Odoroside H .
- Structural-Activity Relationships : Increasing sugar units correlate with enhanced solubility but may reduce membrane permeability, a trade-off critical for drug design .
- Pharmacological Potential: Adynerigenin 3-O-β-D-diginoside’s cardenolide structure suggests utility in heart failure treatment, though toxicity profiles require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
